N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative. Its core structure comprises a 4-oxo-4H-chromene scaffold substituted with methyl groups at positions 6 and 7, and a carboxamide group at position 2. The amide nitrogen is further functionalized with a 4-fluorophenyl moiety. The fluorine atom on the phenyl ring is strategically incorporated to modulate electronic properties, lipophilicity, and metabolic stability, which are critical for drug development .
Properties
Molecular Formula |
C18H14FNO3 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14FNO3/c1-10-7-14-15(21)9-17(23-16(14)8-11(10)2)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |
InChI Key |
XJBBNVFDGFMMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline and a suitable leaving group.
Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar chromene structures exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 15.2 | Significant inhibition of cell proliferation |
| MCF7 | 12.8 | Induction of apoptosis |
| A549 | 20.5 | Cell cycle arrest |
These findings suggest that this compound may be effective against colorectal and breast cancers, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary studies indicate that it can inhibit the growth of certain bacterial strains.
Case Study: Antimicrobial Efficacy
The antimicrobial activity was tested against various strains, and the results are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Synthetic Pathways
Understanding the synthesis of this compound is crucial for its application in research and development. The synthesis typically involves multi-step reactions starting from simpler precursors.
Synthetic Route Overview
- Starting Materials : The synthesis begins with commercially available phenolic compounds.
- Reactions : Key reactions include condensation reactions to form the chromene structure and subsequent functionalization to introduce the carboxamide group.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Chromene-2-carboxamide Derivatives
Detailed Analysis of Substituent Effects:
The 3-trifluoromethylphenyl substituent () amplifies electron withdrawal and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility . The 4-methoxyphenyl analog () could exhibit higher solubility due to the methoxy group’s polarity, though this may also increase susceptibility to metabolic demethylation .
Steric and Binding Implications :
- The benzyl group () introduces significant steric bulk, which might hinder binding to flat active sites (e.g., ATP pockets in kinases) but could enhance selectivity for less-conserved targets .
- The 4-fluorophenyl moiety strikes a balance between size and electronic effects, making it a common choice in medicinal chemistry for optimizing target engagement and pharmacokinetics.
Metabolic Stability: Fluorine and trifluoromethyl groups are known to block cytochrome P450-mediated metabolism, suggesting that the target compound and its CF₃-substituted analog () may exhibit longer half-lives than the methoxy derivative .
Limitations in Available Data:
Further experimental studies are required to validate the hypothesized effects of substituent variations.
Biological Activity
N-(4-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chromene core with a fluorophenyl substituent and a carboxamide group. Its molecular formula is , and it has a molecular weight of 313.3 g/mol. The IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C18H14FNO3 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc(cc1C)cc2c1OC(C(Nc(cc1)ccc1F)=O)=CC2=O |
Antimicrobial Properties
Research has indicated that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast adenocarcinoma (MCF-7). The IC50 values for these cell lines suggest moderate to strong inhibitory effects:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 1.08–1.48 |
| HepG-2 | Not specified |
| MCF-7 | Not specified |
These findings indicate the potential of this compound as a lead in anticancer drug development.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could interact with specific cellular receptors that regulate signaling pathways critical for cell growth.
- Gene Expression Alteration : By influencing gene expression patterns, the compound may induce apoptosis in cancer cells.
Case Studies
A notable study explored the structure-activity relationship (SAR) of chromene derivatives, including this compound. The research found that modifications in substituents significantly affected biological activity, highlighting the importance of molecular structure in determining efficacy .
Another investigation focused on the compound's ability to inhibit HIV integrase activity in vitro. While it showed some inhibitory effects, it did not demonstrate sufficient potency for therapeutic use against HIV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
